3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide
Brand Name: Vulcanchem
CAS No.: 1311278-98-4
VCID: VC2710778
InChI: InChI=1S/C16H16F3N3O/c1-20-15(23)11-6-4-5-10(7-11)13-8-12(16(17,18)19)9-14(21-13)22(2)3/h4-9H,1-3H3,(H,20,23)
SMILES: CNC(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Molecular Formula: C16H16F3N3O
Molecular Weight: 323.31 g/mol

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide

CAS No.: 1311278-98-4

Cat. No.: VC2710778

Molecular Formula: C16H16F3N3O

Molecular Weight: 323.31 g/mol

* For research use only. Not for human or veterinary use.

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide - 1311278-98-4

Specification

CAS No. 1311278-98-4
Molecular Formula C16H16F3N3O
Molecular Weight 323.31 g/mol
IUPAC Name 3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]-N-methylbenzamide
Standard InChI InChI=1S/C16H16F3N3O/c1-20-15(23)11-6-4-5-10(7-11)13-8-12(16(17,18)19)9-14(21-13)22(2)3/h4-9H,1-3H3,(H,20,23)
Standard InChI Key BTLHCFIPIXVRKN-UHFFFAOYSA-N
SMILES CNC(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Canonical SMILES CNC(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C

Introduction

Molecular Formula and Weight

While the exact molecular formula and weight of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide are not directly available, we can estimate them based on similar compounds. For instance, 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde has a molecular weight of 294.27 g/mol . Adding an N-methyl benzamide group would increase the molecular weight significantly.

Synthesis and Preparation

The synthesis of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide likely involves several steps, including the formation of the pyridine ring and its substitution, followed by coupling with a benzamide precursor. A common approach might involve:

  • Pyridine Ring Formation: This could involve condensation reactions or cyclization processes.

  • Substitution Reactions: Introduction of the dimethylamino and trifluoromethyl groups onto the pyridine ring.

  • Coupling with Benzamide: Using methods like amide coupling reactions to attach the N-methyl benzamide moiety.

Pharmaceutical Applications

  • Biological Activity: Compounds with similar structures may exhibit biological activities such as enzyme inhibition or receptor binding, depending on their specific functional groups.

  • Drug Development: The presence of a benzamide group and a pyridine ring could make this compound a candidate for drug development, particularly in areas like oncology or neurology.

Materials Science Applications

  • Optoelectronic Materials: The trifluoromethyl group can influence optical properties, making it potentially useful in optoelectronic devices.

  • Polymer Chemistry: Incorporation into polymers could enhance their thermal stability and optical properties.

Research Findings and Data

Given the lack of direct information on 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide, we rely on related compounds for insights:

CompoundMolecular Weight (g/mol)Molecular Formula
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde294.27C15H13F3N2O
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol282.26C14H13F3N2O
{4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine373.4C19H18F3N5

These compounds share similar structural motifs and could serve as models for understanding the properties and potential applications of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide.

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